4-Bromo-3'-chloro-5'-fluorobenzophenone
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Overview
Description
4-Bromo-3’-chloro-5’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO and a molecular weight of 313.55 g/mol It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-5’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 3-chloro-5-fluorobenzene as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-chloro-5’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the benzophenone moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids .
Scientific Research Applications
4-Bromo-3’-chloro-5’-fluorobenzophenone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-chloro-5’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. For instance, the carbonyl group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
- 4-Bromo-3’-fluorobenzophenone
- 3-Bromo-3’-chloro-5’-fluorobenzophenone
- 4-Chloro-3’-fluorobenzophenone
Comparison: 4-Bromo-3’-chloro-5’-fluorobenzophenone is unique due to the presence of three different halogen atoms on the benzene rings, which imparts distinct chemical properties and reactivity compared to its analogs. This unique combination of halogens makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-5-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOWRYPGVHKBBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373607 |
Source
|
Record name | 4-Bromo-3'-chloro-5'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-12-5 |
Source
|
Record name | (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3'-chloro-5'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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